![molecular formula C27H36O8 B042000 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 3517-51-9](/img/structure/B42000.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
The compound “[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate” is a derivative of a steroid structure . It has a complex structure with multiple chiral centers, hydroxyl groups, and acetyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a cyclopenta[a]phenanthrene core, which is characteristic of steroids . The compound also contains hydroxyl groups and acetyl groups attached to various carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Steroid derivatives like this one are typically solid at room temperature, and they may exhibit optical activity due to their chiral centers . They are also likely to be relatively non-polar and insoluble in water, but soluble in organic solvents .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its structural similarity to natural glucocorticoids, which are hormones involved in metabolism and immune response regulation. It serves as a precursor for the synthesis of anti-inflammatory agents and is used in the study of glucocorticoid receptor activity .
Proteomics
In proteomics, this compound is used as a biochemical tool to investigate the interaction between proteins and glucocorticoids. It helps in understanding the protein expression changes under the influence of steroid compounds, which is crucial for drug development .
Biotechnology
Biotechnological applications include the use of this compound in cell culture systems to study gene expression modulation. It can induce specific cellular responses, aiding in the research of gene therapy and genetic engineering .
Agricultural Research
In agriculture, the compound is studied for its potential to enhance crop resistance to stress conditions like drought or disease. Its role in plant hormone pathways can lead to the development of more resilient crop varieties .
Environmental Science
Environmental scientists may explore the effects of synthetic glucocorticoids like this compound on ecosystems. Understanding its biodegradation and impact on wildlife can inform environmental risk assessments .
Medical Diagnostics
It’s used in the development of diagnostic assays that measure glucocorticoid levels in biological samples. This is important for diagnosing and monitoring conditions like Addison’s disease or Cushing’s syndrome .
Material Science
The compound’s properties are of interest in material science for creating novel materials with specific binding affinities for hormones or drugs, which can be used in targeted drug delivery systems .
Analytical Chemistry
In analytical chemistry, it is used as a standard for calibrating instruments and developing analytical methods for detecting and quantifying steroid hormones in various samples .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYFNDRVBLKAX-GVVWVFJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
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